molecular formula C17H33BrO3 B14376298 Methyl 2-bromo-3-hydroxyhexadecanoate CAS No. 90159-95-8

Methyl 2-bromo-3-hydroxyhexadecanoate

Cat. No.: B14376298
CAS No.: 90159-95-8
M. Wt: 365.3 g/mol
InChI Key: PEJZUZZKZBHAKP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-hydroxyhexadecanoate is a brominated, hydroxylated long-chain fatty acid methyl ester. Its structure features a 16-carbon backbone (hexadecanoate) with a bromine atom at position 2 and a hydroxyl group at position 3, esterified to a methyl group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique functionalization, which confers reactivity and polarity distinct from simpler esters.

Properties

CAS No.

90159-95-8

Molecular Formula

C17H33BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxyhexadecanoate

InChI

InChI=1S/C17H33BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(19)16(18)17(20)21-2/h15-16,19H,3-14H2,1-2H3

InChI Key

PEJZUZZKZBHAKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C(=O)OC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-hydroxyhexadecanoate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3-hydroxyhexadecanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-bromo-3-hydroxyhexadecanoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-hydroxyhexadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (R-SH). These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-hydroxyhexadecanoate derivatives.

    Oxidation Reactions: Products include 2-bromo-3-oxohexadecanoate.

    Reduction Reactions: Products include 2-bromo-3-hydroxyhexadecanol.

Scientific Research Applications

Methyl 2-bromo-3-hydroxyhexadecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It is investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-hydroxyhexadecanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Methyl Laurate (Dodecanoic Acid Methyl Esters)
  • Structure : A 12-carbon saturated fatty acid methyl ester (C12:0) without bromine or hydroxyl groups.
  • Key Differences: Methyl laurate lacks halogenation and hydroxylation, making it less polar and reactive than methyl 2-bromo-3-hydroxyhexadecanoate . Applications: Primarily used in biodiesel, cosmetics, and surfactants due to its hydrophobicity.
(b) Sandaracopimaric Acid Methyl Ester
  • Key Differences: The terpenoid backbone introduces rigidity and lipophilicity, contrasting with the linear, brominated structure of the target compound. Applications: Studied for antimicrobial and anti-inflammatory properties.
(c) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: A branched methyl ester with an amino group and dimethyl substitution .
  • Key Differences: The amino group enables salt formation (e.g., hydrochloride), unlike the bromo-hydroxy ester. Synthetic utility: Used in peptide mimetics and chiral intermediates.

Functional Group Comparison

(a) Brominated Esters
  • Example : 2-Bromo-2-methylpropane (tert-butyl bromide).
  • Its reactivity centers on SN1/SN2 mechanisms, whereas the target compound’s bromine may participate in nucleophilic substitutions or elimination reactions influenced by the adjacent hydroxyl group .
(b) Hydroxylated Esters
  • Example : Methyl shikimate (from ).
  • Its NMR and FTIR spectra (, Figure 5) highlight resonance shifts from conjugated hydroxyls, differing from the isolated hydroxyl and bromine in the target compound.

Physicochemical Properties

Table 1: Property Comparison of Methyl Esters

Compound Molecular Weight (g/mol) Functional Groups Polarity Key Applications
This compound ~365 (estimated) Br, -OH, ester High Pharmaceutical intermediates
Methyl laurate 214.34 Ester Low Biodiesel, surfactants
Sandaracopimaric acid methyl ester ~316 (estimated) Diterpenoid, ester Moderate Antimicrobial agents
Methyl shikimate 200.18 Cyclic ester, hydroxyls Moderate-High Flavoring agents, synthesis

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